molecular formula C13H20O B8798135 2,6-Diisopropylbenzyl alcohol CAS No. 92100-85-1

2,6-Diisopropylbenzyl alcohol

Cat. No.: B8798135
CAS No.: 92100-85-1
M. Wt: 192.30 g/mol
InChI Key: XAUDQGPMLGKKCL-UHFFFAOYSA-N
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Description

2,6-Diisopropylbenzyl alcohol is a useful research compound. Its molecular formula is C13H20O and its molecular weight is 192.30 g/mol. The purity is usually 95%.
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Properties

CAS No.

92100-85-1

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

[2,6-di(propan-2-yl)phenyl]methanol

InChI

InChI=1S/C13H20O/c1-9(2)11-6-5-7-12(10(3)4)13(11)8-14/h5-7,9-10,14H,8H2,1-4H3

InChI Key

XAUDQGPMLGKKCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2,6-diisopropylbenzoyl chloride (11.65 g, 0.052 mol), in ethyl ether (100 mL) was added over 20 minutes to a suspension of lithium aluminum hydride (1.9 g, 0.050 mol) in ethyl ether (200 mL) keeping the temperature below -15° C. The reaction mixture was allowed to slowly warm to room temperature and was then cooled to zero. The reaction was quenched by careful addition of sodium bisulfate solution until no further reaction was evident. The mixture was diluted with ether (200 mL), the ether washed with brine. The grey goo (lithium/aluminum salts) was washed several times with ether, the ether washes were combined, dried (magnesium sulfate), filtered, and concentrated to an oil which solidified, 10.67 g,
Quantity
11.65 g
Type
reactant
Reaction Step One
Quantity
1.9 g
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reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 1.35 g (35.6 mmol) of lithium aluminum hydride in 60 ml of dry tetrahydrofuran was added 3.71 g (18 mmol) of 2, 6-diisopropylbenzoic acid, and the resultant mixture was refluxed with heating for 16 hours. After cooling, 80 ml of water was portionwise added to the mixture, which was mixed with 90 ml of ethyl ether. The mixture was strongly acidified with conc. hydrochloric acid. The aqueous layer was separated and shaken with ethyl ether. The organic layers were combined, washed with aqueous sodium hydroxide and then saturated saline, dried over anhydrous magnesium sulfate, and the solvent was evaporated in vacuo to give 1.37 g of 2, 6-diisopropylbenzyl alcohol as white solid.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.71 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
90 mL
Type
solvent
Reaction Step Six

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